

An In-Depth Technical Guide to 7-Aminoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Aminoquinoline-5-carboxylic acid

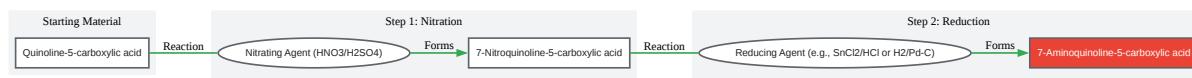
Cat. No.: B2484908

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoquinoline-5-carboxylic acid is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, combining the versatile quinoline core with amino and carboxylic acid functional groups, makes it a valuable intermediate for the synthesis of novel compounds, particularly in the development of fluorescent probes and potential therapeutic agents. This guide provides a comprehensive overview of its properties, a proposed synthetic route, and potential applications based on the current scientific literature. Due to the compound's novelty, a dedicated CAS number has not been readily identified in public databases; therefore, this guide synthesizes information from closely related and well-characterized analogs.


Chemical and Physical Properties

While specific experimental data for **7-Aminoquinoline-5-carboxylic acid** is not widely available, we can infer its properties from the well-documented characteristics of its parent molecules, 7-Aminoquinoline and Quinoline-5-carboxylic acid.

Property	7-Aminoquinoline	Quinoline-5-carboxylic acid	Predicted: 7-Aminoquinoline-5-carboxylic acid
CAS Number	580-19-8	7250-53-5	Not Available
Molecular Formula	C ₉ H ₈ N ₂	C ₁₀ H ₇ NO ₂	C ₁₀ H ₈ N ₂ O ₂
Molecular Weight	144.17 g/mol	173.17 g/mol	188.18 g/mol
Appearance	White to orange to green powder/crystal	-	Likely a solid powder
Solubility	-	Slightly soluble in water	Expected to have low solubility in water, soluble in organic solvents
pKa	6.60 (Predicted)	-	Expected to have both acidic (carboxylic acid) and basic (amino and quinoline nitrogen) pKa values

Proposed Synthetic Pathway

A plausible synthetic route to **7-Aminoquinoline-5-carboxylic acid** can be conceptualized through established organic chemistry reactions. A potential pathway involves the nitration of a quinoline-5-carboxylic acid precursor followed by the reduction of the nitro group to an amine.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **7-Aminoquinoline-5-carboxylic acid**.

Experimental Protocol: A General Method for the Synthesis of Aminoquinoline Carboxylic Acids

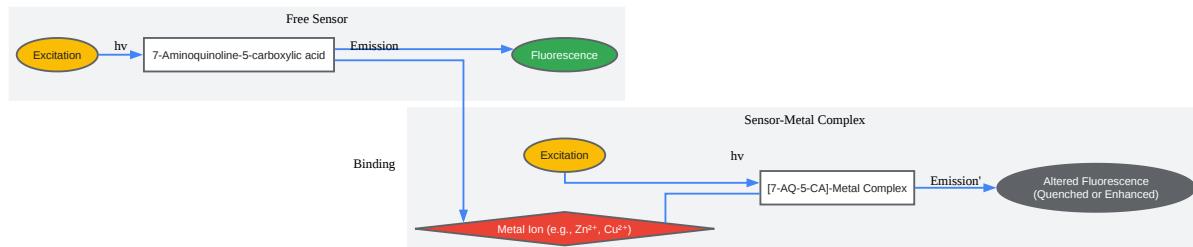
The following is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of **7-Aminoquinoline-5-carboxylic acid**.

Step 1: Nitration of Quinoline-5-carboxylic acid

- To a stirred solution of Quinoline-5-carboxylic acid in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.
- The reaction mixture is stirred at a controlled temperature (e.g., 0-10°C) for a specified period.
- The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
- Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.
- The crude product, 7-Nitroquinoline-5-carboxylic acid, is washed with cold water and dried. Further purification can be achieved by recrystallization.

Step 2: Reduction of 7-Nitroquinoline-5-carboxylic acid

- The 7-Nitroquinoline-5-carboxylic acid is dissolved in a suitable solvent, such as ethanol or acetic acid.
- A reducing agent, for instance, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is added to the solution.
- The reaction mixture is heated under reflux or stirred at room temperature until the reduction is complete, as monitored by TLC.


- After the reaction, the mixture is cooled and made alkaline with a base (e.g., sodium hydroxide or sodium carbonate solution).
- The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate).
- The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude **7-Aminoquinoline-5-carboxylic acid**.
- The final product can be purified by column chromatography or recrystallization.

Potential Applications as a Fluorescent Sensor

Aminoquinoline derivatives are well-known for their fluorescent properties and their ability to act as chemosensors for metal ions. The presence of both an amino group (a potential coordination site) and a carboxylic acid group (another potential coordination site and a modulator of solubility and electronic properties) suggests that **7-Aminoquinoline-5-carboxylic acid** could function as a fluorescent sensor.

Hypothesized Signaling Pathway for Metal Ion Detection

The mechanism of fluorescence sensing often involves the binding of a metal ion to the fluorophore, leading to a change in its photophysical properties, such as fluorescence quenching or enhancement. This can be due to processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

[Click to download full resolution via product page](#)

Caption: Hypothesized mechanism of metal ion sensing by **7-Aminoquinoline-5-carboxylic acid**.

Representative Experimental Protocol: Fluorescence Titration

This protocol describes a general method for evaluating the fluorescent sensing capabilities of a compound.

- Preparation of Stock Solutions:
 - A stock solution of **7-Aminoquinoline-5-carboxylic acid** is prepared in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.
 - Stock solutions of various metal perchlorates or chlorides (e.g., Zn^{2+} , Cu^{2+} , Fe^{3+} , etc.) are prepared in deionized water or the same solvent as the sensor at a concentration of 10 mM.

- Fluorescence Measurements:
 - A solution of the sensor is prepared by diluting the stock solution in a buffered aqueous solution (e.g., HEPES or Tris-HCl buffer at a specific pH) to a final concentration of 10 μ M.
 - The fluorescence emission spectrum of the sensor solution is recorded using a spectrofluorometer at an appropriate excitation wavelength (which would be determined from the absorption spectrum).
 - Aliquots of the metal ion stock solutions are incrementally added to the sensor solution.
 - After each addition, the solution is mixed thoroughly, allowed to equilibrate, and the fluorescence emission spectrum is recorded.
- Data Analysis:
 - The changes in fluorescence intensity at the emission maximum are plotted against the concentration of the added metal ion.
 - The binding constant and stoichiometry of the sensor-metal complex can be determined by fitting the titration data to appropriate binding models (e.g., Benesi-Hildebrand plot).
 - The selectivity of the sensor is assessed by performing similar titrations with a range of different metal ions.

Conclusion

7-Aminoquinoline-5-carboxylic acid represents a promising but underexplored molecule with significant potential, particularly as a building block for fluorescent materials and bioactive compounds. While a dedicated entry in chemical databases is not yet apparent, its synthesis is feasible through established chemical transformations. Future research focused on the synthesis, characterization, and application of this compound will be crucial in unlocking its full potential for the scientific community. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and developers to begin their exploration of this intriguing molecule.

- To cite this document: BenchChem. [An In-Depth Technical Guide to 7-Aminoquinoline-5-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b2484908#7-aminoquinoline-5-carboxylic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com